(2-Bromo-5-(trifluoromethyl)phenyl)boronic acid
Overview
Description
(2-Bromo-5-(trifluoromethyl)phenyl)boronic acid is an organoboron compound with the molecular formula C7H5BBrF3O2. It is a valuable reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This compound is characterized by the presence of a boronic acid group, a bromine atom, and a trifluoromethyl group attached to a phenyl ring, making it a versatile intermediate in various chemical transformations .
Mechanism of Action
Target of Action
Similar boronic acid compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and receptors, which could potentially alter their function .
Biochemical Pathways
Boronic acids are often used in the synthesis of pharmaceuticals and bioactive compounds, suggesting they may interact with a variety of biochemical pathways .
Pharmacokinetics
As a boronic acid, it is expected to have good stability and reactivity, which could influence its bioavailability .
Result of Action
Boronic acids are known to interact with biological systems in a variety of ways, potentially leading to a range of effects .
Action Environment
The action, efficacy, and stability of 2-Bromo-5-(trifluoromethyl)phenylboronic acid can be influenced by various environmental factors. For instance, it should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-(trifluoromethyl)phenyl)boronic acid typically involves the bromination of 3-(trifluoromethyl)phenylboronic acid. The reaction is carried out using liquid bromine as the brominating agent under controlled conditions to ensure regioselectivity and high yield . The reaction conditions often include the use of an inert solvent such as dichloromethane or toluene and a catalyst to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent product quality. The boronic acid component can be recovered and reused after deprotection, making the process more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-(trifluoromethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation.
Boranes: Formed through reduction.
Scientific Research Applications
(2-Bromo-5-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including liquid crystals and polymers.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenylboronic acid: Similar structure but lacks the bromine atom, making it less versatile in substitution reactions.
2-Bromo-5-fluorophenylboronic acid: Similar structure but with a fluorine atom instead of a trifluoromethyl group, affecting its reactivity and applications.
Uniqueness
(2-Bromo-5-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both a bromine atom and a trifluoromethyl group, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its ability to participate in various reactions, including Suzuki-Miyaura coupling, oxidation, and reduction, highlights its importance in the field of chemistry.
Properties
IUPAC Name |
[2-bromo-5-(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BBrF3O2/c9-6-2-1-4(7(10,11)12)3-5(6)8(13)14/h1-3,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCSHRKBEOIKBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(F)(F)F)Br)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BBrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659362 | |
Record name | [2-Bromo-5-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70659362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957034-38-7 | |
Record name | [2-Bromo-5-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70659362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-5-(trifluoromethyl)benzeneboronic acid 96% | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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